Quinolin-5-ylmethanol

概述

描述

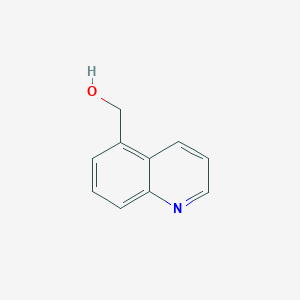

Quinolin-5-ylmethanol is a chemical compound with the molecular formula C10H9NO. It is a derivative of quinoline, which consists of a benzene ring fused with a nitrogen-containing heterocyclic pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-5-ylmethanol typically involves the reduction of quinolin-5-carboxaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

化学反应分析

Types of Reactions: Quinolin-5-ylmethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to quinolin-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of this compound can lead to the formation of quinolin-5-ylmethane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form quinolin-5-ylchloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

Oxidation: Quinolin-5-carboxylic acid.

Reduction: Quinolin-5-ylmethane.

Substitution: Quinolin-5-ylchloride.

科学研究应用

Medicinal Chemistry Applications

Quinoline derivatives, including quinolin-5-ylmethanol, are recognized for their broad spectrum of biological activities. They have been investigated for their roles as:

- Antiviral Agents : Quinoline derivatives exhibit antiviral properties against several viruses, including HIV and Zika virus. For example, compounds derived from quinoline have been developed as inhibitors of viral replication, showcasing significant efficacy in preclinical studies .

- Anticancer Drugs : this compound and its derivatives have shown promise in anticancer research. Studies indicate that certain quinoline-based compounds can inhibit DNA synthesis and induce apoptosis in cancer cells. For instance, derivatives have been synthesized that display selective cytotoxicity against specific cancer cell lines .

- Antibacterial Properties : The antibacterial activity of quinoline derivatives has been well-documented. Research has demonstrated that this compound can act against various bacterial strains, making it a candidate for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves several methodologies, including:

- Skraup Synthesis : This method involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions to yield quinoline structures.

- Palladium-Catalyzed Reactions : Advanced synthetic methods utilizing palladium catalysts allow for the efficient formation of quinoline derivatives with high yields and selectivity .

Table 1: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Skraup Synthesis | Condensation of aniline with carbonyls | 70-90 |

| Palladium-Catalyzed | Use of Pd catalysts for direct carbonylation | 80-95 |

| Microwave-Assisted | Rapid synthesis under microwave irradiation | 60-85 |

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of this compound derivatives demonstrated their ability to inhibit viral replication in vitro. The most effective compounds showed IC50 values in the low micromolar range against HIV, indicating strong antiviral activity .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer properties of a series of this compound derivatives. The results indicated that specific modifications to the quinoline structure enhanced antiproliferative effects on breast cancer cells, suggesting a pathway for developing targeted cancer therapies .

Broader Applications

Beyond medicinal uses, this compound has applications in:

- Materials Science : It serves as a precursor for synthesizing phosphorescent materials and ligands in coordination chemistry.

- Agricultural Chemicals : Its derivatives are explored as potential agrochemicals due to their biological activity against pests and pathogens.

作用机制

The mechanism of action of quinolin-5-ylmethanol is primarily related to its interaction with biological targets. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. This leads to the disruption of bacterial DNA replication and ultimately cell death . In anticancer research, this compound derivatives may induce apoptosis in cancer cells by interacting with specific molecular pathways .

生物活性

Quinolin-5-ylmethanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

This compound belongs to a class of compounds known as quinoline derivatives, which are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural features of this compound contribute significantly to its pharmacological properties.

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of quinoline, including this compound, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | 32 µg/mL |

| 8-Hydroxyquinoline Derivative | MRSA, Enterococcus faecalis | 16 µg/mL |

Research indicates that this compound derivatives can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

2.2 Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in human cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis via BCL-2 family modulation |

| MDA-MB-231 (Breast) | 20 | Cell cycle arrest at G1 phase |

| C-32 (Melanoma) | 10 | Activation of p53 pathway |

In vitro studies demonstrated that this compound significantly decreased the viability of these cancer cell lines while exhibiting minimal toxicity to normal human dermal fibroblasts .

2.3 Neuroprotective Effects

Recent investigations highlight the neuroprotective properties of this compound against neurotoxic agents. It has been shown to mitigate the effects of botulinum toxin (BoNT/A), extending the half-paralysis time in mouse models.

| Assay Type | Result |

|---|---|

| Ex vivo hemidiaphragm assay | Significant extension in muscle contraction time observed with Quinolin derivatives |

This suggests a potential therapeutic role for this compound in treating neurodegenerative conditions or toxin exposures .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.

- Anticancer Mechanism : It induces apoptosis through modulation of apoptotic pathways involving BCL-2 and p53 proteins.

- Neuroprotective Mechanism : Quinolin derivatives may inhibit endosomal translocation of neurotoxins, thereby protecting neuronal cells from damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against clinical isolates of MRSA. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a new therapeutic agent for resistant infections .

Case Study 2: Anticancer Properties

In a comparative study involving various quinoline derivatives, this compound was found to be one of the most potent inhibitors against lung cancer cell lines, with significant effects on cell cycle regulation and apoptosis induction .

5. Conclusion

This compound is a promising compound with diverse biological activities that warrant further investigation. Its antimicrobial, anticancer, and neuroprotective properties highlight its potential as a therapeutic agent in various medical fields. Continued research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical applications.

属性

IUPAC Name |

quinolin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMQVSVRVORAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356393 | |

| Record name | Quinolin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-42-0 | |

| Record name | Quinolin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。